3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate
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Overview
Description
3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate typically involves multiple steps. One common method includes the reaction of a suitable oxazolidinone precursor with a propanoate derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3-(4{H}-1,2,4-triazol-4-yl)-1,3-oxazolidin-2-one: Shares a similar oxazolidinone structure but with a triazole ring.
Bicyclo[2.2.1]heptan-2-ol, 7-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-1,7-dimethyl-: Contains a bicyclic structure with a hydroxy group
Uniqueness
3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C14H22NO5- |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H23NO5/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17/h6,19H,5,7-9H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
OEMDMQKKQJDYFM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C |
Origin of Product |
United States |
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